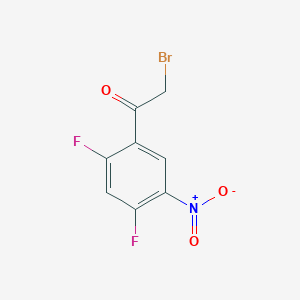

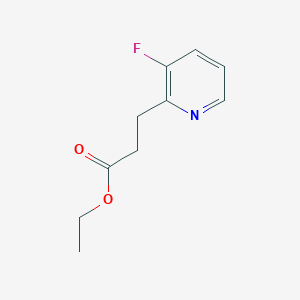

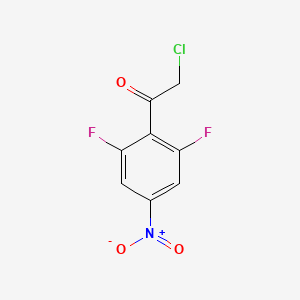

![molecular formula C8H5Cl2NOS B1413176 チエノ[2,3-b]ピリジン-2-カルボニルクロリド塩酸塩 CAS No. 1824048-44-3](/img/structure/B1413176.png)

チエノ[2,3-b]ピリジン-2-カルボニルクロリド塩酸塩

概要

説明

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a chemical compound . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Synthesis Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Dyachenko et al. described multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from compounds through 3-cyanopyridine-2-thiolate intermediate .Chemical Reactions Analysis

The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 178.01 . It should be stored under inert gas at a temperature between 0-10°C . It is moisture sensitive and heat sensitive .科学的研究の応用

チエノ[2,3-b]ピリジン-2-カルボニルクロリド塩酸塩:科学研究への応用: チエノ[2,3-b]ピリジン誘導体は、多様な薬理学的および生物学的活性で知られている化合物群です。ここでは、科学研究の様々な分野における独自の応用に焦点を当てた包括的な分析を紹介します。

創薬と開発

チエノ[2,3-b]ピリジン誘導体は、その構造的多様性と生物学的関連性から、創薬プログラムの潜在的な出発点として探求されてきました。 これらは、疾患経路に関与する様々なキナーゼを標的とする阻害剤の合成における重要な骨格として機能します .

抗がん剤

これらの化合物は、様々な癌細胞株に対して抗増殖剤として有望な結果を示しています。 Gタンパク質共役受容体(GPCR)を調節する能力は特に注目されており、これは癌治療において重要な関心の対象となっています .

抗菌および抗真菌用途

誘導体は、抗菌および抗真菌特性を示し、感染症に対する新しい治療法の開発候補となっています .

神経変性疾患の研究

一部のチエノ[2,3-b]ピリジン化合物は、アルツハイマー病に対する潜在的な抗アルツハイマー活性のために同定されており、神経変性疾患の治療法の研究への道を開いています .

抗炎症特性

これらの抗炎症効果は、様々な炎症性疾患の治療への影響を伴い、関心の対象となる別の分野です .

農業用化学物質

殺虫特性を持つため、これらの誘導体は、新しい殺虫剤や虫よけの開発に活用できます .

これらの各分野は、チエノ[2,3-b]ピリジン-2-カルボニルクロリド塩酸塩の応用に独自の課題と機会を提示しています。進行中の研究は、この汎用性の高い化合物に関連する新しい潜在的な用途と作用機序を明らかにし続けています。

各アプリケーションの詳細については、さらなる研究と分析が必要となります。

Springer - チエノ[2,3-c]ピリジン誘導体GRK2阻害剤の合成 MDPI - チエノ[2,3-b]ピリジン抗増殖剤のGPCRモジュレーション Springer - チエノ[2,3-b]ピリジンの合成に関する最近の取り組み

Safety and Hazards

作用機序

Target of Action

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a derivative of thieno[2,3-b]pyridine, a class of heterocyclic compounds known for their pharmacological and biological utility . Thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase , a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .

Mode of Action

It’s known that thieno[2,3-b]pyridines interact with their targets, such as pim-1 kinase, to exert their effects . This interaction may involve the formation of hydrogen bonds and other secondary interactions with the target, which can lead to changes in the target’s function .

Biochemical Pathways

The biochemical pathways affected by Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride are likely related to its targets. For instance, by inhibiting Pim-1 kinase, it could potentially affect pathways related to cell division and survival . This could lead to downstream effects such as the inhibition of cancer cell proliferation .

Result of Action

The molecular and cellular effects of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride’s action would depend on its specific targets and mode of action. Given its potential role as a Pim-1 kinase inhibitor , it might inhibit the proliferation of cancer cells .

生化学分析

Biochemical Properties

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction processes . Additionally, it interacts with proteins involved in DNA repair and cell cycle regulation, highlighting its potential as an anticancer agent .

Cellular Effects

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of action of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. It acts as an inhibitor of certain kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts signaling cascades, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo models . These findings suggest that the compound is suitable for extended use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of the compound is influenced by its physicochemical properties and interactions with cellular transporters.

Subcellular Localization

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and transcription factors to modulate gene expression, while in the mitochondria, it influences cellular metabolism and apoptosis . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

thieno[2,3-b]pyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS.ClH/c9-7(11)6-4-5-2-1-3-10-8(5)12-6;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKOMGMCMPAXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

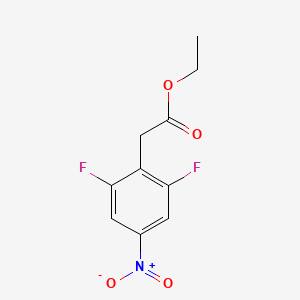

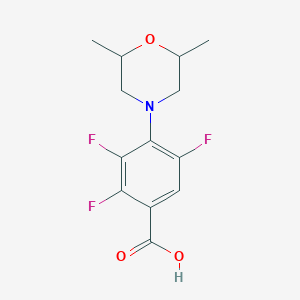

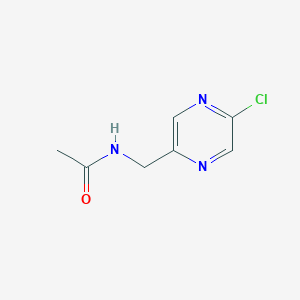

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)